2-[(3-Iodophenyl)methylidene]-1H-cyclopenta[b]naphthalene-1,3(2H)-dione
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Overview
Description
2-[(3-Iodophenyl)methylidene]-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its tricyclic structure, which includes a cyclopenta[b]naphthalene core with an iodophenylmethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodophenyl)methylidene]-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves the reaction of 5- and 6-indenyl radicals with vinylacetylene at high temperatures (around 1300 ± 10 K). . The reaction conditions are carefully controlled to ensure the formation of the desired isomers.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require specialized equipment to maintain the high temperatures and controlled environments necessary for the reactions. Additionally, purification steps would be essential to isolate the desired product from any by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Iodophenyl)methylidene]-1H-cyclopenta[b]naphthalene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[(3-Iodophenyl)methylidene]-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-[(3-Iodophenyl)methylidene]-1H
Properties
CAS No. |
61684-93-3 |
---|---|
Molecular Formula |
C20H11IO2 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
2-[(3-iodophenyl)methylidene]cyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C20H11IO2/c21-15-7-3-4-12(8-15)9-18-19(22)16-10-13-5-1-2-6-14(13)11-17(16)20(18)23/h1-11H |
InChI Key |
GUWICTVNOKBIDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(=CC4=CC(=CC=C4)I)C3=O |
Origin of Product |
United States |
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